molecular formula C20H19ClN2O3 B2953986 N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide CAS No. 1797140-23-8

N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide

Cat. No.: B2953986
CAS No.: 1797140-23-8
M. Wt: 370.83
InChI Key: HKTFLEPEEYDOQL-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on the specific compound and its biological target. Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide array of biological activities . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran ring, followed by the formation of the piperidine ring. The final step involves the introduction of the 4-chlorophenylmethyl group and the carboxamide functionality. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide: shares similarities with other spiro compounds, such as spiro[cyclohexane-1,4’-piperidine]-1’-carboxamide and spiro[2H-1-benzopyran-2,4’-piperidine]-1’-carboxamide.

    Unique Features: The presence of the 4-chlorophenylmethyl group and the specific arrangement of the benzofuran and piperidine rings make it unique. These features contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c21-15-7-5-14(6-8-15)13-22-19(25)23-11-9-20(10-12-23)17-4-2-1-3-16(17)18(24)26-20/h1-8H,9-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTFLEPEEYDOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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